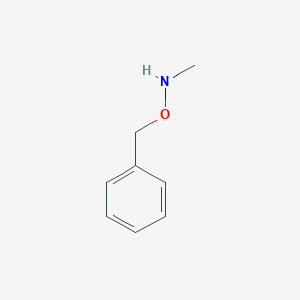

(Benzyloxy)(methyl)amine

Vue d'ensemble

Description

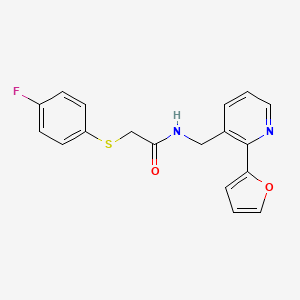

“(Benzyloxy)(methyl)amine” is a chemical compound with the CAS Number: 22513-22-0 . Its IUPAC name is {[(methylamino)oxy]methyl}benzene . The molecular weight of this compound is 137.18 . The physical form of this compound is liquid .

Synthesis Analysis

The synthesis of amines like “this compound” can be achieved by various methods such as reduction of nitriles or amides, S N 2 reactions of alkyl halides with ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, alkylation of potassium phthalimide followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H11NO/c1-9-10-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 . This code provides a standard way to encode the molecular structure using text, which can be helpful in computational chemistry or bioinformatics.Chemical Reactions Analysis

Amines like “this compound” can undergo a variety of chemical reactions. For example, they can be deprotonated with NaOH to produce the neutral amine. When a 3 o amine is alkylated, a quaternary ammonium salt is produced. Alkylation is an efficient method for the synthesis of 3 o and 4 o amines .Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It is stored under normal temperature conditions .Applications De Recherche Scientifique

Enantioselective Synthesis of Cyclic Beta-Amino Alcohol Derivatives : A study by Lee et al. (2007) describes the use of (E)-4-benzyloxy-2-butenyl methyl carbonate, a derivative of (Benzyloxy)(methyl)amine, in the synthesis of cyclic beta-amino alcohol derivatives through Ir-catalyzed allylic amination and ring-closing metathesis (Lee, Shin, Kang, & Lee, 2007).

Synthesis of Ureido Sugars : Piekarska-Bartoszewicz and Tcmeriusz (1993) utilized amino acid methyl, ethyl, or benzyl esters, related to this compound, for synthesizing new ureido sugars, which are derivatives of 2-amino-2-deoxy-D-glucopyranoside (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

Catalytic Reductive Aminations : A review by Murugesan et al. (2020) discusses the significance of catalytic reductive aminations using molecular hydrogen, which is crucial in the synthesis of various amines including derivatives of this compound. This process is key for producing pharmaceuticals, agrochemicals, and biomolecules (Murugesan et al., 2020).

DNA Repair Enzyme Activity Evaluation : Schirrmacher et al. (2002) synthesized labelled 6-benzyloxy derivatives for quantifying the MGMT status of tumor and non-target tissue, demonstrating the application of this compound derivatives in medical research (Schirrmacher et al., 2002).

Synthesis of Novel 2H-Azirin-3-amine : A study by Breitenmoser et al. (2001) describes the synthesis of a novel 2H-azirin-3-amine, using a compound related to this compound, demonstrating its potential as a building block in peptide synthesis (Breitenmoser, Hirt, Luykx, & Heimgartner, 2001).

Antifungal Activity of Benzyloxy-substituted Compounds : Research by Nimbalkar et al. (2016) synthesized compounds derived from 5-(4-(benzyloxy)substituted phenyl) for antifungal evaluation, highlighting another application of this compound derivatives in pharmacology (Nimbalkar et al., 2016).

Palladium-Catalyzed Transformations : Li, Wang, and Wu (2018) developed a method for the carbonylative transformation of benzyl amines, related to this compound, in the synthesis of various compounds including pharmaceuticals (Li, Wang, & Wu, 2018).

Safety and Hazards

“(Benzyloxy)(methyl)amine” is classified as a dangerous substance. It has been assigned the GHS pictograms GHS05 and GHS07 . The hazard statements associated with this compound include H302, H312, H315, H318, H332, and H335 . These indicate that the compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .

Mécanisme D'action

Target of Action

(Benzyloxy)(methyl)amine is a type of hydroxylamine derivative. Hydroxylamines are known to react with carbonyl compounds such as aldehydes and ketones to form oximes . Therefore, the primary targets of this compound could be carbonyl compounds present in the system.

Mode of Action

In the presence of an acid catalyst, this compound could potentially react with carbonyl compounds to form oximes. The nitrogen atom in the (methyl)amine part of the molecule acts as a nucleophile and attacks the electrophilic carbon in the carbonyl group .

Result of Action

The primary result of the action of this compound would be the formation of oximes when it reacts with carbonyl compounds . Oximes are used in various applications, including as intermediates in organic synthesis and as antidotes for certain types of poisonings.

Action Environment

The reactivity of this compound, like other chemicals, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, the formation of oximes is typically catalyzed by acids .

Propriétés

IUPAC Name |

N-phenylmethoxymethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-9-10-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANNBWVHGOIPRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNOCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22513-22-0 | |

| Record name | (benzyloxy)(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B2616231.png)

![2,5-difluoro-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2616236.png)

![(E)-N-(benzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2616245.png)

![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2616250.png)

![({6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}methyl)[(furan-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2616251.png)